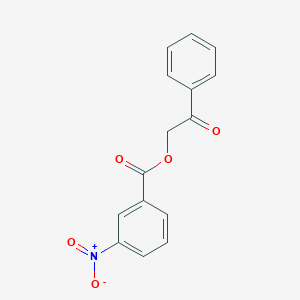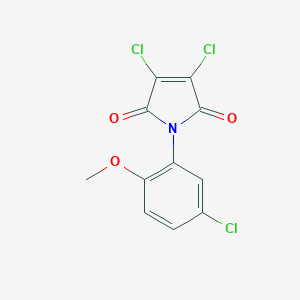![molecular formula C26H28N2O5 B349449 methyl 4-[2-[3-(diethylamino)propyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate CAS No. 631867-22-6](/img/structure/B349449.png)
methyl 4-[2-[3-(diethylamino)propyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 4-[2-[3-(diethylamino)propyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzoate ester, a chromeno[2,3-c]pyrrole core, and a diethylamino propyl side chain, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[2-[3-(diethylamino)propyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 3-(diethylamino)propyl-substituted coumarin derivative.
Introduction of the benzoate ester group: This step involves esterification of the chromeno[2,3-c]pyrrole core with methyl 4-bromobenzoate under basic conditions.
Final purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification methods to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino propyl side chain, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromeno[2,3-c]pyrrole core, resulting in the formation of hydroxyl derivatives.
Substitution: The benzoate ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
methyl 4-[2-[3-(diethylamino)propyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl 4-[2-[3-(diethylamino)propyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Coumarin derivatives: These compounds share the chromeno[2,3-c]pyrrole core and exhibit similar biological activities.
Indole derivatives: Known for their diverse biological activities and structural similarity to the chromeno[2,3-c]pyrrole core.
Benzopyran derivatives: These compounds also contain a fused benzene and pyran ring system, similar to the chromeno[2,3-c]pyrrole core.
Uniqueness: methyl 4-[2-[3-(diethylamino)propyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate is unique due to the presence of the diethylamino propyl side chain, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
631867-22-6 |
|---|---|
Molekularformel |
C26H28N2O5 |
Molekulargewicht |
448.5g/mol |
IUPAC-Name |
methyl 4-[2-[3-(diethylamino)propyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C26H28N2O5/c1-4-27(5-2)15-8-16-28-22(17-11-13-18(14-12-17)26(31)32-3)21-23(29)19-9-6-7-10-20(19)33-24(21)25(28)30/h6-7,9-14,22H,4-5,8,15-16H2,1-3H3 |
InChI-Schlüssel |
DXIZLNWLGWAYDJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)C(=O)OC |
Kanonische SMILES |
CCN(CC)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B349373.png)
![2-Ethyl-3-methyl-1-(4-morpholinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B349378.png)





![(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B349393.png)
![1-[9-(1,1-dioxothiolan-3-yl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone](/img/structure/B349394.png)


![3-[(2-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B349406.png)
![1-(1,3-Benzodioxol-5-yl)-2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone](/img/structure/B349409.png)
